Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate
Overview
Description
Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate is a chemical compound with the molecular formula C12H11BrNO3. It is a derivative of phenylacetic acid and contains a bromo, cyano, and methoxy group on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-bromo-3-cyano-5-methoxybenzaldehyde as the starting material.
Reaction Steps: The aldehyde group is first converted to an acetic acid derivative through a Grignard reaction followed by esterification.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine, resulting in a different class of compounds.
Substitution: The bromo group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the cyano group.
Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids
Reduction Products: Amines
Substitution Products: Various substituted phenylacetates
Scientific Research Applications
Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-bromo-5-cyano-3-methoxyphenylacetate: Similar structure but different position of substituents.
Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate: Similar but with a different position of the methoxy group.
Uniqueness: Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. This arrangement allows for selective reactions and interactions that are not possible with other similar compounds.
Properties
IUPAC Name |
ethyl 2-(2-bromo-3-cyano-5-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-3-17-11(15)6-8-4-10(16-2)5-9(7-14)12(8)13/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNSWFWOEDPGAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)OC)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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